Micronomicin-Sulfat

Übersicht

Beschreibung

Micronomicin sulfate is an aminoglycoside antibiotic known for its potent bactericidal properties. It is produced by the bacterium Micromonospora sagamiensis var. nonreducans. This compound is effective against a broad spectrum of Gram-positive and Gram-negative bacteria, making it a valuable tool in the treatment of various bacterial infections .

Wissenschaftliche Forschungsanwendungen

Micronomicin sulfate has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study the mechanisms of aminoglycoside antibiotics and their interactions with bacterial ribosomes.

Biology: It is used to investigate the effects of aminoglycosides on bacterial protein synthesis and cell viability.

Industry: It is used in the development of new antibiotics and in the study of antibiotic resistance mechanisms.

Wirkmechanismus

Target of Action

Micronomicin sulfate, an aminoglycoside antibiotic, primarily targets the 30S ribosomal subunit of bacterial cells . This subunit plays a crucial role in protein synthesis, making it an effective target for antibiotics like Micronomicin sulfate .

Mode of Action

Micronomicin sulfate interacts with its target by binding to the 30S ribosomal subunit . This binding results in the mistranscription of mRNA , leading to the production of faulty or non-existent proteins . The inability to produce essential proteins inhibits the normal functioning of the bacterial cell, ultimately leading to cell death .

Biochemical Pathways

The primary biochemical pathway affected by Micronomicin sulfate is the protein biosynthesis pathway . By targeting the 30S ribosomal subunit, Micronomicin sulfate disrupts the translation process, preventing the correct formation of proteins. This disruption can have downstream effects on various cellular processes that rely on these proteins .

Pharmacokinetics

It’s known that micronomicin sulfate is used as an eye drop, suggesting a localized application

Result of Action

The result of Micronomicin sulfate’s action is the inhibition of protein synthesis, leading to the death of the bacterial cell . It exhibits high activity against various bacteria, including Pseudomonas, Proteus, Klebsiella pneumoniae, and Serratia .

Action Environment

The action of Micronomicin sulfate can be influenced by environmental factors. For instance, it’s known to be freely soluble in water , which could affect its distribution and efficacy. Additionally, the antibiotic is derived from Micromonospora, a genus of bacteria found in soil , suggesting that it may be stable in various environmental conditions.

Biochemische Analyse

Biochemical Properties

Micronomicin sulfate plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It binds to the 30S ribosomal subunit of bacteria, causing misreading of mRNA and inhibiting protein synthesis . This interaction leads to the production of faulty or nonfunctional proteins, ultimately resulting in bacterial cell death. Micronomicin sulfate exhibits high activity against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, with minimal inhibitory concentrations ranging from 0.001 to 8.3 μg/ml .

Cellular Effects

Micronomicin sulfate affects various types of cells and cellular processes. It influences cell function by disrupting protein synthesis, which is essential for cell growth and replication. This disruption impacts cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, micronomicin sulfate causes mistranscription of mRNA, leading to the inhibition of essential protein production . This effect is particularly pronounced in non-resistant bacterial cells, making it an effective antibiotic for treating infections caused by susceptible bacteria.

Molecular Mechanism

The molecular mechanism of action of micronomicin sulfate involves its binding to the 30S ribosomal subunit of bacteria. This binding interferes with the normal reading of mRNA, causing errors in protein synthesis . The resulting mistranslation leads to the production of defective proteins, which are unable to perform their normal functions. Additionally, micronomicin sulfate may inhibit or activate specific enzymes involved in bacterial metabolism, further contributing to its antibacterial effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of micronomicin sulfate can change over time. The compound is relatively stable, but its activity may decrease due to degradation or other factors. Long-term exposure to micronomicin sulfate in in vitro or in vivo studies has shown that it can lead to renal disorders and ataxia in animal models . These effects are dose-dependent and may vary based on the duration of exposure and the specific conditions of the study.

Dosage Effects in Animal Models

The effects of micronomicin sulfate vary with different dosages in animal models. At lower doses, it effectively inhibits bacterial growth without causing significant adverse effects. At higher doses, it can lead to toxicity, including renal disorders and ataxia . In Wistar rats, doses of 100 mg/kg resulted in the death of 10 out of 30 animals, highlighting the importance of careful dosage management in research and clinical settings .

Metabolic Pathways

Micronomicin sulfate is involved in various metabolic pathways, particularly those related to sulfur metabolism. It interacts with enzymes and cofactors involved in the assimilation and utilization of sulfur-containing compounds These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic activity of bacterial cells

Transport and Distribution

Within cells and tissues, micronomicin sulfate is transported and distributed through various mechanisms. It is known to bind to specific transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by factors such as its solubility, molecular weight, and interactions with cellular components. Understanding the transport and distribution of micronomicin sulfate is essential for optimizing its therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

Micronomicin sulfate’s subcellular localization plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with ribosomes and other cellular machinery involved in protein synthesis Targeting signals and post-translational modifications may direct micronomicin sulfate to specific compartments or organelles, influencing its antibacterial effects

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Micronomicin sulfate is typically produced through fermentation using the bacterium Micromonospora sagamiensis var. nonreducans. The fermentation process involves cultivating the bacterium in a nutrient-rich medium, followed by extraction and purification of the antibiotic. The membrane separation and extraction method is commonly used, which involves decolorizing the solution using an ultrafiltration membrane system and concentrating it with a nanofiltration membrane system .

Industrial Production Methods

In industrial settings, the production of micronomicin sulfate involves large-scale fermentation processes. The bacterium is grown in bioreactors under controlled conditions to maximize yield. After fermentation, the antibiotic is extracted and purified using techniques such as ultrafiltration and nanofiltration to ensure high purity and stability of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Micronomicin sulfate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may result in the formation of deoxygenated products.

Vergleich Mit ähnlichen Verbindungen

Micronomicin sulfate is similar to other aminoglycoside antibiotics such as gentamicin, tobramycin, and amikacin. it has unique properties that distinguish it from these compounds:

Gentamicin: Like micronomicin sulfate, gentamicin binds to the 30S ribosomal subunit, but it has a different spectrum of activity and is often used to treat different types of infections.

Tobramycin: Tobramycin is also an aminoglycoside antibiotic, but it is more commonly used in the treatment of Pseudomonas aeruginosa infections, particularly in cystic fibrosis patients.

Amikacin: Amikacin is similar to micronomicin sulfate in its mechanism of action, but it is often reserved for use in infections caused by multi-drug resistant bacteria due to its broader spectrum of activity.

Eigenschaften

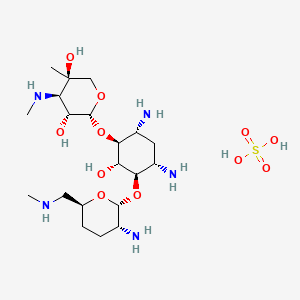

IUPAC Name |

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H41N5O7.H2O4S/c1-20(28)8-29-19(14(27)17(20)25-3)32-16-12(23)6-11(22)15(13(16)26)31-18-10(21)5-4-9(30-18)7-24-2;1-5(2,3)4/h9-19,24-28H,4-8,21-23H2,1-3H3;(H2,1,2,3,4)/t9-,10+,11-,12+,13-,14+,15+,16-,17+,18+,19+,20-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQDGQSCLOYLSEK-SCFBDNQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CNC)N)N)N)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)CNC)N)N)N)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H43N5O11S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048609 | |

| Record name | Micronomicin sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

561.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66803-19-8 | |

| Record name | Micronomicin sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66803-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Micronomicin sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3,4-bis(trifluoromethyl)phenyl]-4-(pyridin-4-ylmethyl)phthalazin-1-amine](/img/structure/B1677045.png)

![9-cyclopentyl-6-{2-[3-(4-methylpiperazin-1-yl)propoxy]phenylamino}-9H-purine-2-carbonitrile](/img/structure/B1677046.png)